molecular formula C8H18O2 B14447967 2,3-Diethylbutane-1,4-diol CAS No. 74854-18-5

2,3-Diethylbutane-1,4-diol

Cat. No.: B14447967
CAS No.: 74854-18-5
M. Wt: 146.23 g/mol
InChI Key: ZCKVAJCGPPVONU-UHFFFAOYSA-N
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Description

2,3-Diethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the larger family of alkanes, specifically branched alkanes, which are known for their varied chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .

Industrial Production Methods

On an industrial scale, the production of diols often involves the hydrogenation of alkynes. For example, the hydrogenation of 2-butyne-1,4-diol can yield this compound under specific conditions . This process typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylbutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The compound can be further reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are frequently employed for halogenation reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2,3-Diethylbutane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, which affects the compound’s reactivity and interactions with other molecules. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons, often facilitated by a catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diethylbutane-1,4-diol is unique due to its specific branching and the position of its hydroxyl groups. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various applications.

Properties

CAS No.

74854-18-5

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,3-diethylbutane-1,4-diol

InChI

InChI=1S/C8H18O2/c1-3-7(5-9)8(4-2)6-10/h7-10H,3-6H2,1-2H3

InChI Key

ZCKVAJCGPPVONU-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C(CC)CO

Origin of Product

United States

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